Physicochemical Property Differentiation: Boiling Point, Density, and pKa Comparison vs. Unsubstituted Indazole-3-carbonitrile
The 5,7-dimethyl substitution significantly alters the compound's physicochemical properties relative to the unsubstituted parent indazole-3-carbonitrile. The target compound exhibits a predicted boiling point of 385.3±37.0 °C (at 760 mmHg), a predicted density of 1.23±0.1 g/cm³, and a predicted pKa of 11.49±0.40 . In contrast, 1H-indazole-3-carbonitrile (CAS 50264-88-5) has a boiling point of 370.3 °C (at 760 mmHg) and a density of 1.34 g/cm³ [1]. The addition of the 5,7-dimethyl groups increases the boiling point by approximately 15 °C and reduces density by about 0.11 g/cm³, reflecting increased molecular weight and altered intermolecular forces. These differences impact formulation, purification, and handling characteristics during laboratory and industrial-scale synthesis.
| Evidence Dimension | Predicted Boiling Point (°C at 760 mmHg) |
|---|---|
| Target Compound Data | 385.3±37.0 °C (Predicted) |
| Comparator Or Baseline | 1H-Indazole-3-carbonitrile: 370.3 °C (Predicted) |
| Quantified Difference | ~15 °C increase |
| Conditions | Predicted using ACD/Labs Percepta Platform - PhysChem Module |
Why This Matters
A higher boiling point indicates lower volatility and potentially easier purification via distillation or recrystallization in large-scale syntheses.
- [1] American Elements. (n.d.). 1H-Indazole-3-carbonitrile (CAS 50264-88-5): Boiling point and density. Retrieved April 20, 2026, from https://www.americanelements.com/1h-indazole-3-carbonitrile-50264-88-5 View Source
